4-cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine
Description
4-Cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclobutyl, cyclopropyl, and piperazine-linked thiadiazole groups. This structure combines rigidity from the cycloalkyl substituents with the electron-deficient thiadiazole moiety, which may enhance binding to biological targets such as kinases or receptors. The piperazine group likely improves solubility and pharmacokinetic properties, a common strategy in drug design .
Properties
IUPAC Name |
2-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6S/c1-12-21-22-18(25-12)24-9-7-23(8-10-24)16-11-15(13-3-2-4-13)19-17(20-16)14-5-6-14/h11,13-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLHRWFZZIXBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its hybrid structure, merging features from pyrimidines, thiadiazoles, and cycloalkanes. Key comparisons with similar compounds include:
Notes:
- Cycloalkyl vs. Aryl Substituents : The cyclopropane and cyclobutane groups confer rigidity and increased steric hindrance compared to planar aryl substituents in pyrazolopyrimidines . This may reduce off-target interactions but could limit conformational adaptability during binding.
- Thiadiazole vs. However, thiadiazoles may exhibit lower metabolic stability compared to nitrogen-rich heterocycles .
- Piperazine Linker: The piperazine group improves water solubility compared to non-polar linkers in analogues like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines, which lack solubilizing substituents .
Physicochemical and Pharmacokinetic Properties
- logP : The target compound’s predicted logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Pyrazolopyrimidines with aryl groups (logP ~4.1) may face solubility challenges, while triazolopyrimidines with polar hydrazine groups (logP ~1.9) could have reduced cellular uptake .
- Metabolic Stability : The thiadiazole ring may undergo oxidative metabolism more readily than pyrazole or triazole rings, necessitating structural optimization for in vivo efficacy.
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